An In-depth Technical Guide to 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: A Key Intermediate in Antiviral Drug Development
An In-depth Technical Guide to 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: A Key Intermediate in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a crucial chemical intermediate, most notably recognized for its role in the synthesis of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. This diarylpyrimidine derivative has garnered significant attention within the pharmaceutical industry due to its contribution to the development of potent antiviral therapies, particularly for Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, with a focus on its pivotal role in the production of Rilpivirine. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways are presented to support researchers and drug development professionals in their endeavors.
Chemical Identity and Properties
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a pyrimidine derivative with the chemical formula C₁₁H₇ClN₄.[1][2] It is a white solid with a melting point of approximately 209-210°C.[3]
| Property | Value | Reference |
| CAS Number | 244768-32-9 | [1][4] |
| Molecular Formula | C₁₁H₇ClN₄ | [1] |
| Molecular Weight | 230.65 g/mol | [2][3] |
| IUPAC Name | 4-((4-chloropyrimidin-2-yl)amino)benzonitrile | [5] |
| Synonyms | 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile, 4-N[2(4-Chloropyrimidinyl)]-amino benzonitrile | [5] |
| Appearance | White solid | [3] |
| Melting Point | 209–210°C | [3] |
| ESI-MS | m/z 231.2 [M+H]⁺ | [3] |
Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
The primary synthetic route to 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile involves the chlorination of its precursor, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.
Experimental Protocol: Phosphorus Oxychloride-Mediated Chlorination[3]
This conventional method utilizes phosphorus oxychloride (POCl₃) as both a chlorinating agent and a solvent.
-
Reactants:
-
4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3 equivalents)
-
Toluene (solvent)
-
-
Procedure:
-
To a solution of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile in toluene, add phosphorus oxychloride.
-
Heat the reaction mixture to 70°C.
-
Maintain the temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice-water, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dioxane/water) to yield the final product with a purity of >99.5%.[6]
-
-
Yield: 68–72%[3]
Application in the Synthesis of Rilpivirine
The most significant application of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is as a key building block in the synthesis of Rilpivirine, a potent NNRTI used in the treatment of HIV-1 infection.[3]
Experimental Protocol: Synthesis of Rilpivirine
The synthesis of Rilpivirine is achieved through a nucleophilic aromatic substitution reaction between 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile and (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride.
-
Reactants:
-
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
-
(2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride
-
Potassium carbonate (as a base)
-
Acetonitrile (solvent)
-
-
Procedure:
-
A mixture of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride, and potassium carbonate in acetonitrile is prepared.
-
The reaction mixture is heated to reflux.
-
The reaction is monitored by TLC or HPLC until completion.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude Rilpivirine.
-
The crude product is purified by column chromatography or recrystallization to afford pure Rilpivirine.
-
Mechanism of Action of Rilpivirine
Rilpivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function, thereby preventing the conversion of viral RNA into DNA. This ultimately halts the replication of the virus.
Biological Activity of Rilpivirine and Related Diarylpyrimidines
Rilpivirine exhibits potent activity against both wild-type and NNRTI-resistant strains of HIV-1.[7] Its flexible structure allows it to adapt to mutations within the NNRTI binding pocket.
In Vitro Activity of Rilpivirine against HIV-1
| HIV-1 Strain | IC₅₀ (nM) | EC₅₀ (nM) | Reference |
| Wild-Type | 0.73 | 0.24 - 0.51 | [7][8] |
| L100I | - | < 1 | [7] |
| K103N | - | 0.35 | [7] |
| Y181C | - | < 2 | [8] |
| Y188L | - | < 2 | [8] |
| K103N/Y181C | - | 0.8 - 1.7 | [7] |
| K103N/L100I | - | 2.7 | [7] |
Rilpivirine Resistance-Associated Mutations (RAMs)
The emergence of drug resistance is a significant challenge in HIV therapy. Several mutations in the reverse transcriptase enzyme have been associated with reduced susceptibility to Rilpivirine.
| Mutation | Fold Change in RPV Susceptibility | Reference |
| K101E | 2.5 - 3 | [9] |
| E138K | 2.5 - 3 | [9] |
| Y181C | 2.5 - 3 | [9] |
| K101P | ~50 | [9] |
| Y181I/V | ~15 | [9] |
| M184I + E138K | ~7 | [9] |
| M184I + K101E | ~4.5 | [9] |
Broader Applications of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
While its primary role is in the synthesis of Rilpivirine, 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile serves as a versatile intermediate for the synthesis of a variety of other diarylpyrimidine derivatives with potential therapeutic applications.
Anticancer Activity
Derivatives of 2-amino-4,6-diarylpyrimidine have been synthesized and evaluated for their anticancer activities.[10] Some of these compounds have shown potent inhibitory activity against various cancer cell lines, such as K562 (chronic myeloid leukemia).[10] The mechanism of action for some of these derivatives involves the inhibition of kinases like ABL1.[10]
Other Antiviral and Biological Activities
The diarylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, and modifications of this core using intermediates like 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile have led to the discovery of compounds with a broad range of biological activities, including other antiviral properties.[11][12]
Conclusion
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a cornerstone intermediate in the synthesis of the potent anti-HIV drug Rilpivirine. Its straightforward synthesis and reactive nature make it an invaluable tool for medicinal chemists. The continued exploration of diarylpyrimidine derivatives, facilitated by the availability of this key intermediate, holds promise for the development of new therapeutic agents to combat a range of diseases, from viral infections to cancer. This guide provides a foundational understanding for researchers and professionals in the field, enabling further innovation in drug discovery and development.
References
- 1. americanelements.com [americanelements.com]
- 2. 244768-32-9|4-((4-Chloropyrimidin-2-yl)amino)benzonitrile|BLD Pharm [bldpharm.com]
- 3. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9 | Benchchem [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 7. apexbt.com [apexbt.com]
- 8. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
